Thiol-PEG2-acid

Beschreibung

The exact mass of the compound Thiol-PEG12-acid is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

IUPAC Name |

3-[2-(2-sulfanylethoxy)ethoxy]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14O4S/c8-7(9)1-2-10-3-4-11-5-6-12/h12H,1-6H2,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LVZZPXCJOJFHTI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(COCCOCCS)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

1032347-93-5 | |

| Record name | Poly(oxy-1,2-ethanediyl), α-(2-carboxyethyl)-ω-(2-mercaptoethoxy)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1032347-93-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID801165801 | |

| Record name | Poly(oxy-1,2-ethanediyl), α-(2-carboxyethyl)-ω-(2-mercaptoethoxy)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801165801 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1032347-93-5 | |

| Record name | Poly(oxy-1,2-ethanediyl), α-(2-carboxyethyl)-ω-(2-mercaptoethoxy)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801165801 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to Thiol-PEG2-acid

This guide provides a comprehensive overview of Thiol-PEG2-acid, a heterobifunctional linker widely utilized in scientific research and drug development. It details the molecule's core structure, physicochemical properties, and common experimental applications, offering valuable insights for researchers, scientists, and professionals in the field of bioconjugation and materials science.

Core Structure and Functional Groups

This compound, systematically named 3-(2-(2-mercaptoethoxy)ethoxy)propanoic acid, is a versatile crosslinking reagent.[1][2] Its structure is characterized by three key components: a terminal thiol group (-SH), a hydrophilic diethylene glycol (PEG2) spacer, and a terminal carboxylic acid group (-COOH). This unique arrangement allows for the sequential or orthogonal conjugation of different molecules.

The thiol group exhibits high reactivity towards maleimides, vinyl sulfones, and the surfaces of noble metals like gold and silver.[1][3] The carboxylic acid can be activated to form stable amide bonds with primary amines, a common functional group in proteins and other biomolecules.[1] The intervening PEG2 spacer enhances the solubility of the molecule and its conjugates in aqueous media, reduces non-specific binding, and provides spatial separation between the conjugated entities.

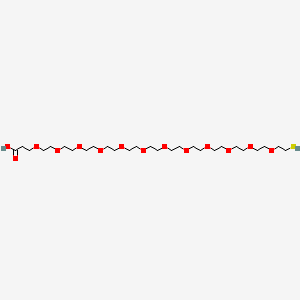

Caption: Chemical structure of this compound.

Physicochemical Properties

The following table summarizes the key quantitative data for this compound, providing a reference for its use in experimental design and analysis.

| Property | Value | Reference |

| IUPAC Name | 3-(2-(2-mercaptoethoxy)ethoxy)propanoic acid | |

| Synonyms | SH-PEG2-COOH, HS-PEG2-COOH | |

| CAS Number | 1379649-73-6 | |

| Chemical Formula | C₇H₁₄O₄S | |

| Molecular Weight | 194.25 g/mol | |

| Exact Mass | 194.0613 Da | |

| Purity | >90% - 95% | |

| Appearance | Liquid | |

| Elemental Analysis | C: 43.28%, H: 7.27%, O: 32.95%, S: 16.50% |

Applications and Reactivity

This compound is a valuable tool in various applications, including:

-

PROTACs: It serves as a PEG-based linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs).

-

Bioconjugation: It is used to link proteins, peptides, and other biomolecules.

-

Drug Delivery: Its properties are beneficial for developing drug delivery systems.

-

Surface Modification: It is employed to modify the surfaces of nanoparticles and other materials to improve biocompatibility and reduce non-specific binding.

The reactivity of its terminal groups dictates its use in conjugation strategies. The thiol group readily reacts with maleimides and other thiol-reactive moieties, while the carboxylic acid can be coupled to amines using standard carbodiimide chemistry (e.g., with EDC and NHS).

Experimental Protocols

Protocol: Functionalization of Gold Nanoparticles (GNPs) with this compound

This protocol provides a general workflow for the surface modification of gold nanoparticles using this compound, followed by conjugation to an amine-containing molecule.

Materials:

-

This compound

-

Citrate-capped gold nanoparticles (GNPs) in an aqueous suspension

-

N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)

-

N-hydroxysuccinimide (NHS)

-

2-(N-morpholino)ethanesulfonic acid (MES) buffered saline

-

Phosphate-buffered saline (PBS)

-

Amine-containing molecule for conjugation

Procedure:

-

GNP Functionalization:

-

Add an excess of this compound to the citrate-capped GNP suspension.

-

Stir the resulting mixture overnight to allow for the formation of a self-assembled monolayer on the GNP surface.

-

Purify the functionalized GNPs by repeated centrifugation and removal of the supernatant, followed by resuspension in water. This process is typically repeated multiple times to ensure the removal of unbound this compound.

-

-

Carboxylic Acid Activation:

-

Resuspend the purified this compound functionalized GNPs in MES-buffered saline (e.g., 0.1 M MES, 0.5 M NaCl, pH 6.0).

-

Add appropriate amounts of EDC and NHS to the suspension to activate the terminal carboxylic acid groups.

-

Allow the activation reaction to proceed for 15 minutes at room temperature.

-

-

Conjugation to Amine-Containing Molecules:

-

Wash the activated GNPs with MES-buffered saline to remove excess EDC and NHS.

-

Add the desired amine-containing molecule (dissolved in PBS buffer) to the activated GNP suspension.

-

Allow the conjugation reaction to proceed for 2 hours at room temperature to form a stable amide bond.

-

References

An In-Depth Technical Guide to Thiol-PEG2-acid: Chemical Properties and Reactivity

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties and reactivity of Thiol-PEG2-acid, a versatile heterobifunctional linker. Its unique structure, possessing both a terminal thiol and a carboxylic acid group connected by a short polyethylene glycol (PEG) spacer, makes it a valuable tool in bioconjugation, drug delivery, and surface modification applications.

Core Chemical Properties

This compound, systematically named 3-(2-(2-mercaptoethoxy)ethoxy)propanoic acid, is a well-characterized molecule with the chemical formula C₇H₁₄O₄S.[1] Its structure combines the hydrophilicity of a diethylene glycol spacer with the reactive handles of a thiol and a carboxylic acid. This unique combination of features allows for its use in a wide array of biochemical applications.

Physicochemical Data

A summary of the key physicochemical properties of this compound is presented in Table 1. This data is essential for researchers in designing experiments, preparing solutions, and understanding the molecule's behavior in various environments.

| Property | Value | Source |

| IUPAC Name | 3-(2-(2-mercaptoethoxy)ethoxy)propanoic acid | [1] |

| Synonyms | SH-PEG2-COOH, HS-PEG2-Acid | [2] |

| CAS Number | 1379649-73-6 | [3] |

| Molecular Formula | C₇H₁₄O₄S | [1] |

| Molecular Weight | 194.25 g/mol | |

| Appearance | Colorless to light yellow liquid | |

| Purity | Typically >90% or >95% | |

| Solubility | Soluble in aqueous media and most organic solvents | |

| Storage | Short term (days to weeks) at 0-4°C; Long term (months to years) at -20°C. Store in a dry, dark place. |

Acidity and Reactivity (pKa Values)

-

Thiol Group (R-SH): The pKa of a primary thiol is typically in the range of 8 to 10. At pH values below its pKa, the thiol group will be predominantly in its protonated, less nucleophilic form (R-SH). At pH values above its pKa, it will exist as the more nucleophilic thiolate anion (R-S⁻), which is the reactive species in many conjugation reactions.

-

Carboxylic Acid Group (R-COOH): The pKa of a short-chain carboxylic acid is generally in the range of 4 to 5. Below this pH, the carboxylic acid will be protonated (R-COOH). Above this pH, it will be deprotonated to the carboxylate anion (R-COO⁻). The carboxylate form is typically activated for coupling reactions.

Reactivity and Common Applications

The dual functionality of this compound allows for a variety of conjugation strategies, making it a valuable linker in the development of complex biomolecules and materials.

Thiol-Specific Chemistry

The terminal thiol group offers a versatile handle for several key reactions:

-

Thiol-Maleimide Michael Addition: The thiol group reacts specifically with maleimides at a pH range of 6.5-7.5 to form a stable thioether bond. This is a widely used method for conjugating this compound to proteins, peptides, or other molecules containing a maleimide group.

-

Surface Modification of Noble Metals: Thiols have a strong affinity for gold, silver, and other noble metal surfaces, forming stable self-assembled monolayers (SAMs). This property is extensively used for the functionalization of nanoparticles and biosensors.

-

Other Thiol-Reactive Chemistries: The thiol group can also react with other electrophiles such as vinyl sulfones and pyridyl disulfides.

Carboxylic Acid Chemistry

The terminal carboxylic acid can be activated to react with primary amines, forming a stable amide bond. This is a cornerstone of many bioconjugation strategies.

-

EDC/NHS Coupling: The most common method for activating the carboxylic acid is through the use of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS. This reaction forms a semi-stable NHS ester that readily reacts with primary amines at a pH of 7.2-8.5.

Experimental Protocols

The following are detailed methodologies for key experiments involving this compound. These protocols are intended as a starting point and may require optimization for specific applications.

Protocol for EDC/NHS Coupling of this compound to an Amine-Containing Molecule

This protocol describes the steps to conjugate the carboxylic acid group of this compound to a molecule containing a primary amine.

Materials:

-

This compound

-

Amine-containing molecule (e.g., protein, peptide)

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

-

N-hydroxysuccinimide (NHS) or Sulfo-NHS

-

Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0

-

Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5

-

Quenching Buffer: 1 M Tris-HCl, pH 8.5 or 1 M hydroxylamine, pH 8.5

-

Desalting column (e.g., Sephadex G-25) for purification

Procedure:

-

Dissolve Reactants:

-

Dissolve the amine-containing molecule in the Coupling Buffer at a desired concentration.

-

Dissolve this compound in the Activation Buffer. A 10- to 50-fold molar excess of the PEG linker over the amine-containing molecule is a good starting point for optimization.

-

-

Activate Carboxylic Acid:

-

Add a 1.5- to 2-fold molar excess of EDC and NHS (or Sulfo-NHS) relative to the this compound.

-

Incubate the mixture for 15-30 minutes at room temperature to form the NHS ester.

-

-

Conjugation:

-

Immediately add the activated this compound solution to the solution of the amine-containing molecule.

-

Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C with gentle stirring.

-

-

Quenching:

-

Add the Quenching Buffer to a final concentration of 10-50 mM to quench any unreacted NHS ester.

-

Incubate for 15 minutes at room temperature.

-

-

Purification:

-

Remove the excess unreacted this compound and byproducts by size-exclusion chromatography (SEC) using a desalting column equilibrated with a suitable buffer (e.g., PBS).

-

Monitor the elution profile by measuring the absorbance at 280 nm (for proteins) to collect the fractions containing the purified conjugate.

-

Protocol for Conjugation of this compound to a Maleimide-Activated Molecule

This protocol details the conjugation of the thiol group of this compound to a maleimide-functionalized molecule.

Materials:

-

This compound

-

Maleimide-activated molecule

-

Conjugation Buffer: Phosphate-buffered saline (PBS), pH 6.5-7.5, containing 1-10 mM EDTA

-

Degassing equipment (e.g., vacuum pump or nitrogen/argon gas)

-

Purification system (e.g., HPLC, FPLC)

Procedure:

-

Prepare Reactants:

-

Dissolve the maleimide-activated molecule in the Conjugation Buffer.

-

Dissolve this compound in the Conjugation Buffer. A 1.5- to 5-fold molar excess of the thiol-containing linker is a common starting point.

-

Degas both solutions by bubbling with nitrogen or argon for 5-10 minutes to prevent oxidation of the thiol group.

-

-

Conjugation:

-

Add the this compound solution to the maleimide-activated molecule solution.

-

Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C under an inert atmosphere (e.g., nitrogen or argon).

-

-

Purification:

-

The resulting conjugate can be purified by size-exclusion chromatography (SEC) or reversed-phase high-performance liquid chromatography (RP-HPLC) to remove unreacted starting materials. The choice of method will depend on the properties of the conjugate.

-

Mandatory Visualizations

Experimental Workflow for Antibody-Drug Conjugate (ADC) Synthesis

The following diagram illustrates a typical workflow for the synthesis of an antibody-drug conjugate using this compound as a linker.

Caption: Workflow for the synthesis of an ADC using this compound.

Signaling Pathway for PROTAC-Mediated Protein Degradation

This compound is frequently used as a linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs). The following diagram illustrates the general mechanism of action for a PROTAC.

Caption: General signaling pathway of PROTAC-mediated protein degradation.

References

The Thiol-PEG Linker: A Technical Guide to Bioconjugation and Drug Delivery

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the fundamental principles and applications of thiol-polyethylene glycol (PEG) linkers, a cornerstone of modern bioconjugation chemistry. Thiol-PEG linkers are instrumental in the development of advanced therapeutics, diagnostics, and research tools, offering a versatile method for covalently attaching molecules to proteins, peptides, nanoparticles, and other substrates. This document provides a comprehensive overview of their mechanism of action, detailed experimental protocols, and a summary of key quantitative data to guide researchers in their effective application.

Core Principles: The Thiol-Maleimide Michael Addition

The most prevalent application of thiol-PEG linkers involves the reaction of a thiol (sulfhydryl) group with a maleimide moiety. This reaction proceeds via a Michael addition, a highly efficient and selective method for forming a stable covalent thioether bond.[][2]

The key features of the thiol-maleimide reaction are:

-

High Selectivity: The reaction is highly specific for thiol groups, particularly within the pH range of 6.5 to 7.5.[3] At this pH, the thiol group is sufficiently deprotonated to its more reactive thiolate form, while minimizing side reactions with other nucleophilic groups like amines.[3]

-

Mild Reaction Conditions: The conjugation can be performed at or near physiological pH and temperature, preserving the biological activity of sensitive molecules like proteins and antibodies.[3]

-

High Efficiency and Rapid Kinetics: The reaction proceeds quickly with high yields, making it a reliable method for bioconjugation.

The polyethylene glycol (PEG) component of the linker imparts several beneficial properties to the resulting conjugate:

-

Increased Solubility: PEG is a hydrophilic polymer that enhances the aqueous solubility of hydrophobic molecules.

-

Reduced Immunogenicity: The PEG chain can shield the conjugated molecule from the host's immune system, reducing its immunogenic potential.

-

Improved Pharmacokinetics: PEGylation increases the hydrodynamic radius of the molecule, which can lead to reduced renal clearance and a longer circulation half-life in vivo.

-

Steric Shielding: The PEG spacer can prevent protein aggregation by masking hydrophobic regions on the protein surface.

Quantitative Data Summary

The following tables summarize key quantitative data related to the function and application of thiol-PEG linkers.

Table 1: Thiol-Maleimide Reaction Parameters

| Parameter | Typical Value/Range | Notes | Reference(s) |

| Optimal pH Range | 6.5 - 7.5 | Balances thiol reactivity with minimizing amine reactivity. | |

| Reaction Time | 1 - 4 hours | Can vary depending on reactant concentrations and temperature. | |

| Temperature | Room Temperature (20-25°C) or 4°C | Lower temperatures can be used for sensitive biomolecules. | |

| Molar Ratio (Maleimide:Thiol) | 10:1 to 20:1 | An excess of the maleimide-PEG linker is typically used to ensure complete conjugation of the thiol-containing molecule. |

Table 2: Impact of PEG Chain Length on Bioconjugate Properties

| Property | Effect of Increasing PEG Chain Length | Quantitative Example | Reference(s) |

| Hydrodynamic Radius | Increases | A longer PEG chain leads to a larger effective size in solution. | |

| In Vivo Half-Life | Increases | ADCs with 8, 12, and 24 PEG units showed significantly higher tumor-to-plasma exposure ratios compared to those with 2 and 4 PEG units. | |

| Biological Activity | Can decrease | Longer PEG chains (e.g., 20 kDa and 40 kDa) can lead to reduced in vitro cytotoxicity of ADCs due to steric hindrance. | |

| Solubility | Increases | More hydrophobic payloads often require longer PEG chains to maintain solubility. | |

| Immunogenicity | Decreases | The "stealth" effect of the PEG cloud reduces recognition by the immune system. | |

| Nanoparticle Uptake by Macrophages | Decreases | Increased PEG molecular weight and surface density on nanoparticles leads to reduced uptake by macrophage cells. |

Experimental Protocols

This section provides detailed methodologies for key experiments involving thiol-PEG linkers.

Protocol 1: Antibody Conjugation via Thiol-Maleimide Chemistry

This protocol describes the site-specific conjugation of a maleimide-activated PEG linker to a thiol group on an antibody, often generated by the reduction of interchain disulfide bonds.

Materials:

-

Antibody solution (1-10 mg/mL in a thiol-free buffer like PBS, pH 7.0-7.5)

-

Reducing agent: Tris(2-carboxyethyl)phosphine (TCEP) or Dithiothreitol (DTT)

-

Maleimide-activated PEG linker

-

Anhydrous Dimethyl sulfoxide (DMSO) or Dimethylformamide (DMF)

-

Quenching reagent: N-acetylcysteine or L-cysteine

-

Purification system: Size-Exclusion Chromatography (SEC) or dialysis cassettes

Procedure:

-

Antibody Reduction (Optional, for generating free thiols):

-

Prepare a fresh solution of the reducing agent (e.g., 10 mM TCEP).

-

Add the reducing agent to the antibody solution at a 10- to 50-fold molar excess.

-

Incubate at room temperature for 30-60 minutes.

-

Remove the excess reducing agent immediately using a desalting column or dialysis.

-

-

Prepare Maleimide-PEG Solution:

-

Dissolve the maleimide-activated PEG linker in anhydrous DMSO or DMF to prepare a 10 mM stock solution.

-

-

Conjugation Reaction:

-

Add the maleimide-PEG stock solution to the reduced antibody solution. A 10- to 20-fold molar excess of the PEG linker over the antibody is recommended.

-

Incubate the reaction mixture for 1-4 hours at room temperature or overnight at 4°C with gentle stirring.

-

-

Quenching the Reaction:

-

Add a quenching reagent (e.g., N-acetylcysteine) to a final concentration of 1-2 mM to react with any unreacted maleimide groups.

-

Incubate for 15-30 minutes at room temperature.

-

-

Purification:

-

Purify the antibody-PEG conjugate from excess PEG linker and other reaction components using SEC or dialysis.

-

-

Characterization:

-

Determine the degree of labeling (DOL) using UV-Vis spectroscopy or mass spectrometry.

-

Assess the purity and aggregation of the conjugate using SEC-HPLC.

-

Confirm the biological activity of the conjugated antibody using an appropriate binding or functional assay.

-

Protocol 2: Functionalization of Gold Nanoparticles (AuNPs) with Thiol-PEG

This protocol outlines the surface modification of citrate-stabilized gold nanoparticles with a thiol-PEG linker.

Materials:

-

Citrate-stabilized gold nanoparticle (AuNP) solution

-

Thiol-PEG linker

-

Deionized (DI) water or a suitable buffer

Procedure:

-

Prepare Thiol-PEG Solution:

-

Dissolve the thiol-PEG linker in DI water or the desired buffer to a suitable concentration (e.g., 1 mg/mL).

-

-

Conjugation Reaction:

-

Add the thiol-PEG solution to the AuNP solution. The optimal concentration of the thiol-PEG linker will depend on the size and concentration of the AuNPs and the desired surface density.

-

Gently mix the solution and allow it to react for 12-24 hours at room temperature.

-

-

Purification:

-

Centrifuge the solution to pellet the functionalized AuNPs. The centrifugation speed and time will depend on the size of the nanoparticles.

-

Carefully remove the supernatant containing the excess, unbound thiol-PEG linker.

-

Resuspend the nanoparticle pellet in fresh DI water or buffer.

-

Repeat the centrifugation and resuspension steps 2-3 times to ensure complete removal of unreacted linker.

-

-

Characterization:

-

Confirm the successful functionalization using techniques such as UV-Vis spectroscopy (observing a shift in the surface plasmon resonance peak), Dynamic Light Scattering (DLS) (to measure the increase in hydrodynamic diameter), and Transmission Electron Microscopy (TEM).

-

The grafting density of the PEG layer can be quantified using techniques like quantitative 1H NMR spectroscopy or thermogravimetric analysis (TGA).

-

Visualizing Key Processes

The following diagrams, generated using the DOT language for Graphviz, illustrate important workflows and relationships related to the function of thiol-PEG linkers.

Caption: Experimental workflow for the synthesis of an Antibody-Drug Conjugate (ADC).

Caption: Targeted drug delivery signaling pathway of an ADC.

Caption: Logical relationship between PEG properties and bioconjugate performance.

References

An In-depth Technical Guide to the Mechanism of Action of Thiol-PEG2-acid in Bioconjugation

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the bifunctional linker, Thiol-PEG2-acid, and its mechanism of action in bioconjugation. This compound is a valuable tool in drug development, diagnostics, and various research applications, enabling the covalent linkage of molecules through its distinct terminal functional groups: a thiol (-SH) and a carboxylic acid (-COOH). The inclusion of a short polyethylene glycol (PEG) spacer enhances aqueous solubility and can reduce the immunogenicity of the resulting conjugate.[1][2][3] This document details the chemical reactions governing its use, provides experimental protocols, and summarizes key quantitative data for successful and reproducible bioconjugation strategies.

Core Principles of this compound Reactivity

This compound possesses two chemically orthogonal functional groups, allowing for sequential or directed conjugation strategies. The thiol group offers a nucleophilic target for specific reactions, while the carboxylic acid can be activated to react with primary amines.

Thiol Group (-SH) Reactivity: Michael Addition and Thiol-Maleimide Chemistry

The thiol group of this compound is a potent nucleophile, particularly in its deprotonated thiolate form (S-). Its primary and most widely utilized reaction in bioconjugation is the Michael addition to maleimides.[4][5] This reaction is highly efficient and chemoselective for thiols, especially within a pH range of 6.5 to 7.5. At this pH, the thiol is sufficiently nucleophilic to attack the electron-deficient double bond of the maleimide ring, forming a stable covalent thioether bond. At a pH of 7.0, the reaction with thiols is approximately 1,000 times faster than with amines, ensuring high specificity.

Beyond maleimides, the thiol group can also react with other functional groups such as vinyl sulfones and can be used for conjugation to transition metal surfaces like gold and silver.

Carboxylic Acid Group (-COOH) Reactivity: Amide Bond Formation via EDC/NHS Chemistry

The terminal carboxylic acid of this compound can be conjugated to primary amines through the formation of a stable amide bond. This reaction typically requires activation of the carboxyl group using a carbodiimide, most commonly 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often in the presence of N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS.

The mechanism involves two key steps:

-

Activation: EDC reacts with the carboxylic acid to form a highly reactive O-acylisourea intermediate. This intermediate is unstable in aqueous solutions.

-

Stabilization and Coupling: The addition of NHS or Sulfo-NHS reacts with the O-acylisourea intermediate to form a more stable NHS ester. This amine-reactive ester can then efficiently react with a primary amine to form a stable amide bond, releasing NHS.

The pH is a critical parameter for this two-step process. The activation of the carboxyl group with EDC is most efficient in a slightly acidic environment (pH 4.5-6.0). However, the subsequent reaction of the NHS ester with a primary amine is favored at a more neutral to slightly basic pH (7.2-8.5).

Quantitative Data in Bioconjugation

The efficiency and stability of bioconjugates are critical for their application. The following tables summarize key quantitative parameters for the reactions involving the thiol and carboxylic acid groups.

| Parameter | Thiol-Maleimide Conjugation | Reference |

| Optimal pH Range | 6.5 - 7.5 | |

| Relative Reaction Rate | ~1,000 times faster with thiols than amines at pH 7.0 | |

| Thioether Bond Stability | Susceptible to retro-Michael reaction and thiol exchange, especially in the presence of competing thiols like glutathione. Half-life of conversion can range from 20 to 80 hours. | |

| Thiazine Linker Stability | When formed from an N-terminal cysteine, the resulting thiazine linker is over 20 times less susceptible to glutathione adduct formation compared to the standard thioether bond. |

| Parameter | EDC/NHS Amine Coupling | Reference |

| Optimal Activation pH (EDC) | 4.5 - 6.0 | |

| Optimal Coupling pH (NHS-ester + Amine) | 7.2 - 8.5 | |

| NHS-Ester Stability | Susceptible to hydrolysis, especially at alkaline pH. | |

| Amide Bond Stability | Generally highly stable under physiological conditions. |

Experimental Protocols

Protocol 1: Thiol-Maleimide Conjugation

This protocol describes the general procedure for conjugating the thiol group of this compound to a maleimide-functionalized molecule (e.g., a protein).

Materials:

-

This compound

-

Maleimide-functionalized molecule

-

Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5, degassed

-

Reducing Agent (optional): Tris(2-carboxyethyl)phosphine (TCEP)

-

Quenching Reagent: Free cysteine or β-mercaptoethanol

-

Purification System: Size-exclusion chromatography (SEC) or dialysis cassettes

Procedure:

-

Preparation of Reactants:

-

Dissolve the maleimide-functionalized molecule in the degassed reaction buffer.

-

If the target molecule contains disulfide bonds that need to be reduced to generate free thiols for another conjugation, add a 10-20 fold molar excess of TCEP and incubate for 30-60 minutes at room temperature.

-

Dissolve this compound in the reaction buffer immediately before use.

-

-

Conjugation Reaction:

-

Add a 10-20 fold molar excess of this compound to the maleimide-functionalized molecule solution.

-

Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C with gentle stirring.

-

-

Quenching:

-

Add a quenching reagent (e.g., cysteine) in excess to react with any unreacted maleimide groups.

-

-

Purification:

-

Remove excess this compound and other small molecules by size-exclusion chromatography or dialysis.

-

Protocol 2: EDC/NHS Coupling to a Primary Amine

This protocol outlines the two-step procedure for conjugating the carboxylic acid group of this compound to an amine-containing molecule.

Materials:

-

This compound

-

Amine-containing molecule

-

Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0

-

Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5

-

EDC (1-Ethyl-3-[3-dimethylaminopropyl]carbodiimide)

-

Sulfo-NHS (N-hydroxysulfosuccinimide)

-

Quenching Solution: 1 M Tris-HCl, pH 8.0, or hydroxylamine

-

Purification System: Size-exclusion chromatography (SEC) or dialysis cassettes

Procedure:

-

Activation of this compound:

-

Dissolve this compound in the activation buffer.

-

Prepare fresh solutions of EDC and Sulfo-NHS in the activation buffer.

-

Add EDC and Sulfo-NHS to the this compound solution. A common starting point is a final concentration of 2 mM EDC and 5 mM Sulfo-NHS.

-

Incubate for 15-30 minutes at room temperature.

-

-

Removal of Excess Activation Reagents (Optional but Recommended):

-

Use a desalting column to remove excess EDC and Sulfo-NHS, exchanging the buffer to the coupling buffer.

-

-

Coupling to Amine:

-

Dissolve the amine-containing molecule in the coupling buffer.

-

Add the activated this compound solution to the amine-containing molecule solution.

-

Incubate for 2 hours at room temperature or overnight at 4°C.

-

-

Quenching:

-

Add the quenching solution to deactivate any unreacted NHS esters.

-

-

Purification:

-

Purify the conjugate using size-exclusion chromatography or dialysis to remove unreacted materials.

-

Visualizing Mechanisms and Workflows

To further elucidate the processes described, the following diagrams illustrate the key reaction mechanisms and experimental workflows.

Caption: Thiol-Maleimide Conjugation Mechanism.

Caption: EDC/NHS Amide Bond Formation Mechanism.

Caption: Thiol-Maleimide Conjugation Workflow.

Caption: EDC/NHS Coupling Workflow.

References

- 1. Enhancing conjugation rate of antibodies to carboxylates: Numerical modeling of conjugation kinetics in microfluidic channels and characterization of chemical over-exposure in conventional protocols by quartz crystal microbalance - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. This compound, 1379649-73-6 | BroadPharm [broadpharm.com]

- 4. benchchem.com [benchchem.com]

- 5. pubs.acs.org [pubs.acs.org]

An In-Depth Technical Guide to the Synthesis and Purification of Thiol-PEG2-acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification methods for Thiol-PEG2-acid, a heterobifunctional linker crucial in bioconjugation, drug delivery, and nanotechnology. This document details plausible synthetic routes, purification protocols, and characterization methods based on established chemical principles for similar oligo(ethylene glycol) derivatives.

Introduction to this compound

This compound, with the chemical name 3-(2-(2-mercaptoethoxy)ethoxy)propanoic acid, is a versatile linker molecule featuring a terminal thiol (-SH) group and a carboxylic acid (-COOH) group, separated by a two-unit polyethylene glycol (PEG) spacer. The thiol group offers a reactive handle for conjugation to maleimides, vinyl sulfones, or for anchoring to gold surfaces. The carboxylic acid can be activated to form stable amide bonds with primary amines. The hydrophilic PEG chain enhances the solubility and biocompatibility of the resulting conjugates.

Chemical Structure:

Key Properties:

| Property | Value |

| IUPAC Name | 3-(2-(2-mercaptoethoxy)ethoxy)propanoic acid |

| CAS Number | 1379649-73-6 |

| Molecular Formula | C7H14O4S |

| Molecular Weight | 194.25 g/mol |

| Appearance | Colorless to light yellow oil or solid |

Synthesis of this compound

A prevalent and efficient method for the synthesis of this compound is the Michael addition of a thiol to an acrylate, followed by the hydrolysis of the resulting ester. This two-step process is generally high-yielding and utilizes readily available starting materials.

Synthetic Pathway Overview

The logical flow of the synthesis is depicted below, starting from the Michael addition of 2-(2-mercaptoethoxy)ethanol to ethyl acrylate, followed by the hydrolysis of the ester to yield the final product.

Caption: Synthetic pathway for this compound.

Experimental Protocol: Synthesis

Step 1: Synthesis of Ethyl 3-(2-(2-mercaptoethoxy)ethoxy)propanoate (Intermediate)

-

To a stirred solution of 2-(2-mercaptoethoxy)ethanol (1.0 eq) in a suitable solvent such as ethanol or tetrahydrofuran (THF), add a catalytic amount of a base (e.g., triethylamine, 0.1 eq).

-

Cool the mixture to 0 °C in an ice bath.

-

Add ethyl acrylate (1.1 eq) dropwise to the solution over 30 minutes, maintaining the temperature at 0-5 °C.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Once the reaction is complete, remove the solvent under reduced pressure.

-

The crude product can be purified by flash column chromatography on silica gel.

Step 2: Hydrolysis to this compound

-

Dissolve the purified intermediate ester in a mixture of ethanol and water.

-

Add an excess of a base, such as sodium hydroxide or lithium hydroxide (2-3 eq), to the solution.

-

Stir the mixture at room temperature for 4-8 hours, or until the hydrolysis is complete as monitored by TLC.

-

After completion, cool the reaction mixture in an ice bath and acidify to a pH of 2-3 with a dilute acid (e.g., 1 M HCl).

-

Extract the aqueous layer with a suitable organic solvent, such as dichloromethane or ethyl acetate.

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

Quantitative Data for Synthesis

| Parameter | Step 1: Michael Addition | Step 2: Hydrolysis |

| Stoichiometry | 2-(2-mercaptoethoxy)ethanol: 1.0 eqEthyl acrylate: 1.05-1.2 eqBase catalyst: 0.05-0.2 eq | Intermediate Ester: 1.0 eqBase (e.g., NaOH): 1.5-3.0 eq |

| Solvent | Ethanol, THF, or Acetonitrile | Ethanol/Water, THF/Water |

| Temperature | 0 °C to Room Temperature | Room Temperature |

| Reaction Time | 12 - 24 hours | 2 - 12 hours |

| Typical Yield | 85 - 95% | 90 - 98% |

Purification of this compound

Purification of the final product is critical to remove any unreacted starting materials, by-products, and residual solvents. A combination of techniques may be employed to achieve high purity.

Purification Workflow

The general workflow for the purification of this compound is outlined below.

The Double-Edged Sword: A Technical Guide to PEGylation with Short PEG Linkers

For Researchers, Scientists, and Drug Development Professionals

The strategic attachment of polyethylene glycol (PEG) chains to therapeutic molecules, a process known as PEGylation, has become a cornerstone of modern drug development. While traditionally associated with long PEG chains to dramatically extend circulation half-life, a growing body of evidence highlights the nuanced and often advantageous applications of short PEG linkers. This in-depth technical guide delves into the fundamental principles of PEGylation with short PEG linkers, offering a comprehensive overview of their impact on pharmacokinetics, pharmacodynamics, and immunogenicity, supplemented with detailed experimental protocols and quantitative data.

Core Principles of PEGylation with Short Linkers

PEGylation involves the covalent attachment of PEG chains to a molecule, such as a protein, peptide, or small molecule drug.[1] This modification can enhance the therapeutic's solubility, stability, and circulation time while reducing its immunogenicity.[1] Short PEG linkers, typically defined as those with fewer than 20 ethylene glycol units, offer a more subtle modulation of these properties compared to their high-molecular-weight counterparts.[2]

The primary benefits of incorporating short PEG linkers include:

-

Enhanced Solubility: The hydrophilic nature of PEG can significantly improve the solubility of hydrophobic drugs, making them more amenable to aqueous formulations for intravenous administration.[1]

-

Improved Stability: Short PEG chains can provide a protective hydrophilic shield around the drug molecule, sterically hindering the approach of proteolytic enzymes and thus increasing its stability in biological environments.[1]

-

Fine-Tuning of Pharmacokinetics: Contrary to the general principle that all PEGylation extends circulation time, short PEG linkers can lead to more complex and sometimes unexpected pharmacokinetic profiles. For instance, a study on trastuzumab demonstrated that a short PEG8 linker resulted in much faster blood clearance compared to the non-PEGylated antibody, which can be advantageous for applications like immuno-PET imaging where rapid background clearance is desired.

-

Reduced Immunogenicity: By masking potential antigenic epitopes on the surface of therapeutic proteins, short PEG linkers can reduce the likelihood of an immune response.

Quantitative Impact of Short PEG Linkers

The length of the PEG linker is a critical parameter that can be optimized to achieve the desired therapeutic index. The following tables summarize quantitative data from various studies, illustrating the impact of short PEG linkers on key performance metrics of antibody-drug conjugates (ADCs).

| Linker Type | Payload | In Vitro Cytotoxicity (IC50, ng/mL) | Plasma Half-life (t1/2, hours) | In Vivo Efficacy (Tumor Growth Inhibition) | Reference |

| Non-PEGylated | MMAE | 1.5 | 24 | Moderate | |

| Short PEG (PEG4) | MMAE | 3.2 | 48 | Significant | |

| Short PEG (PEG8) | MMAE | 5.8 | 72 | Strong | |

| Short PEG (PEG12) | MMAE | 8.1 | 96 | Very Strong |

Table 1: Impact of Short PEG Linker Length on ADC Performance. This table presents a comparative summary of how increasing the length of a short PEG linker in an antibody-drug conjugate (ADC) can affect its in vitro potency, plasma half-life, and in vivo efficacy. Data is compiled from preclinical studies and is intended to illustrate general trends.

| Property | Short PEG Linkers (e.g., PEG4, PEG8) | Longer PEG Linkers (e.g., PEG24, PEG48) |

| Solubility | Moderate Increase | Significant Increase |

| Stability | Moderate Protection | Enhanced Protection |

| Pharmacokinetics | Variable; can increase or decrease clearance | Generally prolonged circulation |

| In Vitro Potency | Often maintained or slightly decreased | May be significantly decreased due to steric hindrance |

| In Vivo Efficacy | Can be enhanced due to improved PK | Often enhanced, but a trade-off with potency exists |

| Immunogenicity | Reduced | Significantly Reduced |

Table 2: Qualitative Comparison of Short vs. Longer PEG Linkers. This table provides a general overview of the trends observed when comparing the effects of short versus longer PEG linkers on the properties of bioconjugates.

Key Experimental Protocols

Detailed and robust experimental protocols are essential for the successful development and characterization of PEGylated therapeutics. Below are methodologies for key experiments.

Protocol 1: NHS-Ester PEGylation of an Antibody

This protocol describes the conjugation of a PEG linker with an N-hydroxysuccinimide (NHS) ester to the primary amines (e.g., lysine residues) of an antibody.

Materials:

-

Antibody solution (1-10 mg/mL in amine-free buffer, e.g., PBS, pH 7.2-8.0)

-

Amine-reactive PEG-NHS ester

-

Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)

-

Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

-

Desalting columns or dialysis cassettes for purification

Procedure:

-

Preparation of Antibody: Ensure the antibody is in an amine-free buffer at the desired concentration. If necessary, perform a buffer exchange using a desalting column or dialysis.

-

Preparation of PEG-NHS Ester Solution: Immediately before use, dissolve the PEG-NHS ester in DMSO or DMF to a stock concentration of 10-20 mM. Do not store the solution as the NHS ester is susceptible to hydrolysis.

-

Conjugation Reaction:

-

Calculate the required volume of the PEG-NHS ester solution to achieve a 10- to 50-fold molar excess over the antibody.

-

Slowly add the PEG-NHS ester solution to the antibody solution while gently stirring. The final concentration of the organic solvent should not exceed 10% of the total reaction volume.

-

Incubate the reaction at room temperature for 1-2 hours or at 4°C overnight.

-

-

Quenching the Reaction: Add the quenching buffer to the reaction mixture to a final concentration of approximately 50 mM to quench any unreacted PEG-NHS ester. Incubate for 15-30 minutes at room temperature.

-

Purification: Remove unreacted PEG and byproducts using a desalting column or dialysis against a suitable storage buffer.

-

Characterization: Analyze the PEGylated antibody using SDS-PAGE, size exclusion chromatography (SEC), and mass spectrometry to determine the degree of PEGylation and purity.

Protocol 2: Maleimide-Thiol PEGylation of a Cysteine-Engineered Antibody

This protocol details the site-specific conjugation of a PEG-maleimide to a thiol group on a cysteine-engineered antibody.

Materials:

-

Cysteine-engineered antibody solution in a thiol-free buffer (e.g., PBS, pH 6.5-7.5)

-

Reducing agent (e.g., TCEP) (optional, for reducing disulfide bonds)

-

PEG-Maleimide

-

Anhydrous DMSO or DMF

-

Desalting columns or dialysis cassettes for purification

Procedure:

-

Antibody Preparation: If the cysteine residue is part of a disulfide bond, it will need to be reduced. Add a 10-100x molar excess of TCEP to the antibody solution and incubate for 20-30 minutes at room temperature. Remove excess TCEP using a desalting column.

-

Preparation of PEG-Maleimide Solution: Dissolve the PEG-Maleimide in DMSO or DMF to a stock concentration of 10-20 mM immediately before use.

-

Conjugation Reaction:

-

Add a 10- to 20-fold molar excess of the PEG-Maleimide solution to the antibody solution.

-

Incubate the reaction at room temperature for 2-4 hours or at 4°C overnight.

-

-

Purification: Purify the conjugate from unreacted PEG-maleimide and other reagents using a desalting column or dialysis.

-

Characterization: Characterize the PEGylated antibody using SDS-PAGE, SEC, and mass spectrometry to confirm site-specific conjugation and purity.

Protocol 3: In Vitro Cytotoxicity Assay (MTT Assay)

This assay is used to determine the cytotoxic potential of an ADC on cancer cell lines.

Materials:

-

Target antigen-positive and antigen-negative cancer cell lines

-

Complete cell culture medium

-

ADC, unconjugated antibody, and free cytotoxic drug

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

-

96-well microplates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed the cells in a 96-well plate at a predetermined optimal density and incubate overnight to allow for attachment.

-

ADC Treatment: Prepare serial dilutions of the ADC, unconjugated antibody, and free drug in complete medium. Add the diluted compounds to the respective wells. Include untreated cells as a control.

-

Incubation: Incubate the plate for a period determined by the cell doubling time and drug mechanism of action (typically 72-120 hours).

-

MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the dose-response curve and determine the IC50 value.

Visualizing Key Processes and Concepts

To better illustrate the principles and workflows discussed, the following diagrams have been generated using Graphviz.

References

The Thiol Group in Thiol-PEG2-acid: A Technical Guide to its Central Role in Bioconjugation and Drug Development

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the pivotal role of the thiol group in Thiol-PEG2-acid, a heterobifunctional linker widely utilized in bioconjugation, drug delivery, and materials science. We will delve into the chemical properties, reactivity, and versatile applications of this key functional group, providing a comprehensive resource for professionals in the field.

Core Concepts: The Molecular Architecture of this compound

This compound, with the chemical formula C7H14O4S, is a molecule meticulously designed with three distinct functional components: a terminal thiol (-SH) group, a short polyethylene glycol (PEG) linker, and a terminal carboxylic acid (-COOH) group.[1][2] This strategic arrangement allows for sequential or orthogonal conjugation strategies, making it an invaluable tool in the construction of complex biomolecular architectures.

-

The Thiol (-SH) Group: This sulfur-containing functional group is the primary focus of this guide. Its high nucleophilicity and specific reactivity towards certain electrophiles are the cornerstones of its utility.

-

The Polyethylene Glycol (PEG) Linker: The "PEG2" designation indicates a short chain of two repeating ethylene glycol units. This hydrophilic spacer enhances the solubility of the molecule and the resulting conjugates in aqueous environments.[1] PEGylation, the process of attaching PEG chains, is a well-established strategy to improve the pharmacokinetic and pharmacodynamic properties of therapeutic molecules.

-

The Carboxylic Acid (-COOH) Group: This functional group provides a second, distinct point of attachment. It can be activated to react with primary amines, forming stable amide bonds.[1]

The Thiol Group: A Hub of Reactive Versatility

The thiol group's utility stems from its unique reactivity, enabling the formation of stable covalent bonds under mild conditions. This section details the key reactions and mechanisms that underpin its widespread use.

Thiol-Maleimide Michael Addition: A "Click Chemistry" Staple

One of the most prevalent applications of the thiol group is its reaction with maleimides. This reaction proceeds via a Michael addition, where the nucleophilic thiol attacks the electron-deficient double bond of the maleimide ring.[3] This forms a stable thioether bond. The reaction is highly efficient and chemoselective for thiols within a pH range of 6.5 to 7.5.

Logical Relationship: Thiol-Maleimide Conjugation

Caption: Mechanism of Thiol-Maleimide Conjugation.

Thiol-Ene Radical Addition: Photochemical Ligation

The thiol-ene reaction is another powerful "click chemistry" tool that involves the radical-initiated addition of a thiol to an alkene (ene). This reaction can be initiated by light or heat and proceeds with high yield and stereoselectivity, forming a stable thioether linkage. The anti-Markovnikov addition of the thiol to the alkene is a key characteristic of this reaction.

Experimental Workflow: Thiol-Ene "Click" Chemistry

Caption: General workflow for a photo-initiated thiol-ene reaction.

Surface Modification: Anchoring to Noble Metals

The thiol group exhibits a strong affinity for the surfaces of noble metals, most notably gold (Au). This interaction leads to the formation of a self-assembled monolayer (SAM), a highly ordered single layer of molecules on the metal surface. This property is extensively used for the functionalization of gold nanoparticles and surfaces for applications in biosensors, diagnostics, and targeted drug delivery.

The Role of the Carboxylic Acid Group: A Complementary Reactive Handle

While the thiol group offers a specific set of reaction possibilities, the carboxylic acid at the other end of the this compound molecule provides an alternative and equally important conjugation handle.

Amide Bond Formation via EDC/NHS Chemistry

The carboxylic acid can be activated using carbodiimides, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in the presence of N-hydroxysuccinimide (NHS). This two-step process first forms a highly reactive O-acylisourea intermediate, which then reacts with NHS to form a more stable NHS ester. This NHS ester readily reacts with primary amines on proteins, peptides, or other molecules to form a stable amide bond.

Signaling Pathway: EDC/NHS Amide Bond Formation

Caption: Reaction pathway for EDC/NHS-mediated amide bond formation.

Data Presentation: Quantitative Insights into Key Reactions

The efficiency and stability of the linkages formed are critical for the successful application of this compound. The following tables summarize key quantitative data for the reactions discussed.

Table 1: Thiol-Maleimide Reaction Kinetics and Stability

| Parameter | Value | Conditions | Reference(s) |

| Reaction pH | 6.5 - 7.5 | Optimal for chemoselectivity | |

| Reaction Rate | Rapid | Typically complete in under 2 hours at room temperature | |

| Thioether Bond Stability | Susceptible to retro-Michael reaction | In the presence of high concentrations of other thiols (e.g., glutathione) | |

| Half-life in Human Plasma | Can be variable (hours to days) | Dependent on conjugation site and local environment |

Table 2: EDC/NHS Coupling Reaction Parameters

| Parameter | Value | Conditions | Reference(s) |

| Activation pH | 4.5 - 5.5 | For optimal EDC/NHS activation of the carboxyl group | |

| Coupling pH | 7.2 - 7.5 | For efficient reaction of the NHS ester with primary amines | |

| EDC/NHS Molar Excess | 2 to 5-fold | Relative to the carboxylated PEG | |

| Reaction Time | Activation: 15-30 min; Coupling: 2h at RT or overnight at 4°C | Typical reaction times | |

| Amide Bond Stability | Very High | Half-life > 1 year at pH 7.4, 37°C |

Experimental Protocols

This section provides detailed methodologies for key experiments involving this compound.

Protocol 1: Conjugation of this compound to a Protein via Maleimide Chemistry

Objective: To conjugate this compound to a protein containing a free cysteine residue.

Materials:

-

Protein with a free cysteine residue (e.g., a monoclonal antibody fragment)

-

This compound

-

Maleimide-functionalized molecule

-

Conjugation Buffer: Phosphate-buffered saline (PBS), pH 7.2, with 1 mM EDTA, degassed

-

Quenching Solution: 1 M N-acetylcysteine in conjugation buffer

-

Purification System: Size-exclusion chromatography (SEC) or dialysis cassettes

Procedure:

-

Protein Preparation: If necessary, reduce disulfide bonds in the protein to generate free thiols using a reducing agent like TCEP. Remove the reducing agent by dialysis or desalting column.

-

Reaction Setup: Dissolve the protein in conjugation buffer to a final concentration of 1-10 mg/mL. Dissolve the maleimide-functionalized molecule in a compatible solvent (e.g., DMSO) and add it to the protein solution at a 10-20 fold molar excess.

-

Incubation: Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C, protected from light.

-

Quenching: Add the quenching solution to a final concentration of 10 mM to cap any unreacted maleimide groups. Incubate for 30 minutes at room temperature.

-

Purification: Purify the conjugate from unreacted reagents and byproducts using SEC or dialysis against an appropriate buffer.

-

Characterization: Analyze the conjugate by SDS-PAGE to confirm the increase in molecular weight and by mass spectrometry to determine the degree of labeling.

Protocol 2: Functionalization of Gold Nanoparticles with this compound

Objective: To create a stable, carboxyl-functionalized gold nanoparticle using this compound.

Materials:

-

Citrate-stabilized gold nanoparticles (AuNPs)

-

This compound

-

Deionized water

-

Centrifugation system

Procedure:

-

Preparation of this compound Solution: Dissolve this compound in deionized water to a concentration of 1 mg/mL.

-

Functionalization: To the AuNP solution, add the this compound solution. The optimal ratio will depend on the size and concentration of the AuNPs and should be determined empirically.

-

Incubation: Gently stir the mixture at room temperature for 24 hours to allow for the formation of the self-assembled monolayer.

-

Purification: Centrifuge the solution to pellet the functionalized AuNPs. Remove the supernatant containing excess this compound.

-

Resuspension: Resuspend the AuNP pellet in fresh deionized water. Repeat the centrifugation and resuspension steps two more times to ensure complete removal of unreacted linker.

-

Characterization: Characterize the functionalized AuNPs using UV-Vis spectroscopy (to observe the shift in the surface plasmon resonance peak), dynamic light scattering (DLS) to measure the hydrodynamic diameter, and Fourier-transform infrared spectroscopy (FTIR) to confirm the presence of the PEG and carboxylic acid groups.

Protocol 3: Two-Step EDC/NHS Coupling of a this compound-modified Molecule to a Primary Amine

Objective: To conjugate a molecule modified with this compound to another molecule containing a primary amine.

Materials:

-

This compound-modified molecule

-

Amine-containing molecule

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

-

N-hydroxysuccinimide (NHS)

-

Activation Buffer: 0.1 M MES, pH 4.5-5.5

-

Coupling Buffer: 0.1 M Phosphate Buffered Saline (PBS), pH 7.2-7.5

-

Quenching Solution: 1 M Tris-HCl, pH 8.0

-

Purification system (e.g., SEC or dialysis)

Procedure:

-

Activation of Carboxyl Group: Dissolve the this compound-modified molecule in Activation Buffer. Add a 2 to 5-fold molar excess of both EDC and NHS. Incubate for 15-30 minutes at room temperature.

-

pH Adjustment: Adjust the pH of the activated molecule solution to 7.2-7.5 by adding Coupling Buffer.

-

Conjugation: Immediately add the amine-containing molecule to the activated solution. A 1.1 to 1.5-fold molar excess of the activated molecule is typically used. Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C.

-

Quenching: Add the Quenching Solution to a final concentration of 10-50 mM to quench any unreacted NHS-esters. Incubate for 15-30 minutes at room temperature.

-

Purification: Purify the final conjugate using an appropriate method such as SEC or dialysis.

-

Characterization: Analyze the conjugate by techniques such as HPLC, mass spectrometry, and SDS-PAGE to confirm successful conjugation and purity.

Conclusion

The thiol group in this compound is a remarkably versatile and powerful functional group that enables a wide range of bioconjugation strategies. Its specific reactivity towards maleimides and noble metal surfaces, combined with the complementary reactivity of the carboxylic acid group, makes this compound an indispensable tool for researchers and professionals in drug development, diagnostics, and materials science. Understanding the principles and protocols outlined in this guide will empower users to effectively harness the potential of this important bifunctional linker in their research and development endeavors.

References

The Pivotal Role of the Carboxylic Acid Group in Thiol-PEG2-acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thiol-PEG2-acid is a heterobifunctional linker that has become an indispensable tool in bioconjugation, drug delivery, and surface modification. Its unique structure, featuring a terminal thiol group and a carboxylic acid group separated by a short polyethylene glycol (PEG) spacer, allows for the covalent linkage of diverse molecules and materials. This technical guide provides an in-depth exploration of the critical function of the carboxylic acid group in this compound, offering detailed experimental protocols, quantitative data, and visual workflows to empower researchers in their scientific endeavors.

The Carboxylic Acid Terminus: A Gateway to Bioconjugation

The primary function of the carboxylic acid group (-COOH) in this compound is to serve as a reactive handle for conjugation to primary amine groups (-NH2), which are abundantly present in biomolecules such as proteins, antibodies, and peptides. This reaction typically proceeds via the formation of a stable amide bond, a cornerstone of bioconjugation chemistry.

Amide Bond Formation: The EDC/NHS Chemistry

The formation of a robust amide linkage between the carboxylic acid of this compound and a primary amine is most commonly achieved through the use of carbodiimide chemistry, specifically with 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS.

The reaction mechanism involves two key steps:

-

Activation of the Carboxylic Acid: EDC reacts with the carboxylic acid group to form a highly reactive O-acylisourea intermediate. This intermediate is unstable in aqueous solutions and prone to hydrolysis.

-

Formation of a Stable NHS Ester: To improve reaction efficiency and stability, NHS is added to convert the O-acylisourea intermediate into a more stable amine-reactive NHS ester. This ester is less susceptible to hydrolysis and reacts efficiently with primary amines.

-

Amide Bond Formation: The NHS ester then reacts with a primary amine on the target molecule to form a stable amide bond, releasing NHS as a byproduct.

This two-step, one-pot reaction is highly efficient and allows for controlled conjugation under mild conditions, preserving the biological activity of the molecules involved.

Quantitative Data on Conjugation Efficiency

While specific quantitative data for this compound is often application-dependent, the efficiency of EDC/NHS coupling reactions is generally high. Factors influencing the final yield include the concentration of reactants, pH, reaction time, and the nature of the biomolecule being conjugated.

| Parameter | Typical Range | Effect on Efficiency |

| pH of Activation Step | 4.5 - 6.0 | Optimal for EDC activation of the carboxylic acid. |

| pH of Conjugation Step | 7.2 - 8.5 | Favors the reaction of the NHS ester with primary amines. |

| EDC:NHS Molar Ratio | 1:1 to 1:5 | An excess of NHS can improve the stability of the active intermediate. |

| Linker:Biomolecule Molar Ratio | 10:1 to 50:1 | An excess of the linker drives the reaction towards completion. |

| Reaction Time | 1 - 4 hours | Generally sufficient for high conjugation yields. |

| Temperature | Room Temperature | Mild conditions help maintain the integrity of biomolecules. |

Note: These are general guidelines, and optimization is recommended for each specific application.

Experimental Protocols

Protocol 1: General EDC/NHS Coupling of this compound to a Protein

This protocol outlines the fundamental steps for conjugating this compound to a protein containing primary amines (e.g., lysine residues).

Materials:

-

This compound

-

Protein of interest

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

-

N-hydroxysuccinimide (NHS) or Sulfo-NHS

-

Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), 0.5 M NaCl, pH 6.0

-

Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.4

-

Quenching Solution: 1 M Tris-HCl, pH 8.5 or 1 M hydroxylamine, pH 8.5

-

Desalting column

Procedure:

-

Dissolve Protein: Dissolve the protein in the Coupling Buffer to a final concentration of 1-10 mg/mL.

-

Dissolve Linker and Reagents: Immediately before use, dissolve this compound, EDC, and NHS in the Activation Buffer.

-

Activation of this compound:

-

Add a 10- to 50-fold molar excess of this compound to the dissolved protein.

-

Add EDC and NHS to the reaction mixture. A common starting point is a 2-fold molar excess of EDC and a 5-fold molar excess of NHS over the this compound.

-

Incubate for 15-30 minutes at room temperature with gentle mixing.

-

-

Conjugation:

-

Adjust the pH of the reaction mixture to 7.2-7.5 by adding Coupling Buffer.

-

Allow the reaction to proceed for 1-2 hours at room temperature.

-

-

Quenching:

-

Add the Quenching Solution to a final concentration of 10-50 mM to stop the reaction by quenching unreacted NHS esters.

-

Incubate for 15 minutes at room temperature.

-

-

Purification:

-

Remove excess linker and reagents by passing the reaction mixture through a desalting column equilibrated with PBS.

-

Protocol 2: Functionalization of Gold Nanoparticles with this compound and Subsequent Antibody Conjugation

This protocol describes the two-stage process of first attaching the thiol group of the linker to a gold surface and then using the carboxylic acid group for antibody conjugation.

Materials:

-

Citrate-stabilized gold nanoparticles (AuNPs)

-

This compound

-

Antibody of interest

-

EDC and NHS

-

MES Buffer (0.1 M, pH 6.0)

-

PBS (pH 7.4)

-

Bovine Serum Albumin (BSA) solution (1% in PBS) for blocking

Procedure:

-

This compound Attachment to AuNPs:

-

Add a large molar excess of this compound to the AuNP solution.

-

Stir the mixture overnight at room temperature to allow for the formation of a self-assembled monolayer via the gold-thiol bond.

-

Centrifuge the solution to pellet the functionalized AuNPs and remove excess linker. Resuspend the pellet in MES Buffer. Repeat the washing step twice.

-

-

Activation of Carboxylic Acid Groups:

-

Resuspend the this compound functionalized AuNPs in MES Buffer.

-

Add EDC and NHS to the solution (e.g., final concentrations of 2 mM and 5 mM, respectively).

-

Incubate for 30 minutes at room temperature with gentle mixing.

-

Centrifuge to remove excess EDC and NHS, and resuspend in PBS.

-

-

Antibody Conjugation:

-

Add the antibody to the activated AuNP solution.

-

Incubate for 2-4 hours at room temperature with gentle mixing.

-

-

Blocking and Final Washing:

-

Add the BSA solution to block any remaining reactive sites on the nanoparticles.

-

Centrifuge and resuspend the antibody-conjugated AuNPs in PBS to remove any unbound antibody and BSA.

-

Visualizing Workflows and Pathways

Bioconjugation Workflow

The following diagram illustrates the general workflow for conjugating this compound to a primary amine-containing molecule using EDC/NHS chemistry.

Caption: General workflow for bioconjugation using this compound.

Targeted Drug Delivery Workflow

This diagram illustrates a conceptual workflow for using this compound in the development of a targeted drug delivery system. In this example, the thiol end is used to attach to a nanoparticle, and the carboxylic acid end is used to conjugate a targeting ligand (e.g., an antibody) and encapsulate a drug.

Caption: Workflow for targeted drug delivery using a this compound functionalized nanoparticle.

Signaling Pathway Example: Targeting CD105 in Tumor Angiogenesis

This compound functionalized nanoparticles can be conjugated with antibodies targeting specific cell surface receptors. For instance, nanoparticles targeting CD105 (endoglin), a marker for tumor angiogenesis, can be used for imaging and therapy. The following diagram illustrates this concept.

Caption: Targeting the CD105 pathway in tumor angiogenesis.

Conclusion

The carboxylic acid group of this compound is a versatile and crucial functional moiety that enables the covalent attachment of this linker to a vast array of biomolecules and materials. Through well-established EDC/NHS chemistry, researchers can create stable amide bonds, facilitating the development of advanced bioconjugates, targeted drug delivery systems, and functionalized surfaces. The protocols and workflows provided in this guide serve as a foundation for harnessing the full potential of this compound in cutting-edge scientific research and therapeutic development. As with any chemical modification, careful optimization and characterization are paramount to ensure the desired outcome and functionality of the final product.

An In-depth Technical Guide to Thiol-PEG2-acid: Properties and Applications

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the physicochemical properties and common applications of Thiol-PEG2-acid, a heterobifunctional linker widely utilized in bioconjugation, drug delivery, and proteomics.

Core Properties of this compound

This compound, systematically named 3-[2-(2-sulfanylethoxy)ethoxy]propanoic acid, is a versatile crosslinking reagent. Its structure incorporates a terminal thiol (-SH) group, a hydrophilic diethylene glycol (PEG2) spacer, and a terminal carboxylic acid (-COOH) group. This unique combination of reactive groups allows for the sequential or orthogonal conjugation of different molecules.

The key quantitative properties of this compound are summarized in the table below for easy reference.

| Property | Value | Source(s) |

| Molecular Weight | 194.25 g/mol | [1] |

| Molecular Formula | C₇H₁₄O₄S | [2] |

| CAS Number | 1379649-73-6 | [2] |

| Appearance | Colorless to light yellow liquid | [1] |

| Purity | Typically >95% | [2] |

| Spacer Arm Length (Estimated) | ~12.5 Å | Calculated |

Key Applications and Experimental Considerations

The dual functionality of this compound makes it a valuable tool in a variety of research and development applications. The thiol group exhibits high reactivity towards maleimides and can also bind to noble metal surfaces like gold, while the carboxylic acid can be activated to form stable amide bonds with primary amines.

Bioconjugation via Thiol-Maleimide Chemistry

One of the most common applications of this compound is the conjugation to proteins, peptides, or other biomolecules containing cysteine residues or other sources of free thiols. The reaction proceeds via a Michael addition of the thiol to a maleimide group, forming a stable thioether bond.

Experimental Protocol: General Thiol-Maleimide Conjugation

This protocol outlines the general steps for conjugating a thiol-containing molecule (like this compound) to a maleimide-activated protein.

-

Preparation of Thiol-Containing Molecule:

-

Dissolve this compound in an appropriate organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to prepare a stock solution.

-

-

Preparation of Maleimide-Activated Protein:

-

Dissolve the maleimide-activated protein in a thiol-free buffer, such as phosphate-buffered saline (PBS), at a pH between 6.5 and 7.5. The reaction is highly selective for thiols within this pH range.

-

If the protein contains disulfide bonds that need to be reduced to generate free thiols for conjugation, treat the protein with a reducing agent like Tris(2-carboxyethyl)phosphine (TCEP). Incubate for 20-30 minutes at room temperature. Remove the excess reducing agent by dialysis or using a desalting column.

-

-

Conjugation Reaction:

-

Add a 10- to 20-fold molar excess of the this compound solution to the protein solution.

-

Allow the reaction to proceed for 2-4 hours at room temperature or overnight at 4°C with gentle stirring.

-

-

Purification:

-

Remove unreacted this compound and other small molecules from the conjugated protein using size-exclusion chromatography, dialysis, or tangential flow filtration.

-

The mechanism of the thiol-maleimide reaction is depicted in the following diagram.

Caption: Thiol-Maleimide Conjugation Mechanism.

Surface Modification of Gold Nanoparticles

The thiol group of this compound has a strong affinity for gold surfaces, enabling the functionalization of gold nanoparticles (AuNPs). This surface modification can improve the stability and biocompatibility of the nanoparticles and provides a carboxylic acid handle for further conjugation of biomolecules.

Experimental Protocol: Functionalization of Gold Nanoparticles

-

Synthesis of Gold Nanoparticles:

-

Synthesize AuNPs using a standard method, such as the citrate reduction of chloroauric acid.

-

-

Surface Functionalization:

-

Prepare a solution of this compound in an appropriate solvent (e.g., ethanol or water).

-

Add an excess of the this compound solution to the AuNP suspension.

-

Stir the mixture overnight at room temperature to allow for the formation of a self-assembled monolayer on the nanoparticle surface.

-

-

Purification:

-

Remove excess, unbound this compound by repeated centrifugation and resuspension of the nanoparticles in a clean solvent.

-

The following diagram illustrates the workflow for functionalizing gold nanoparticles.

Caption: Gold Nanoparticle Functionalization Workflow.

Amide Bond Formation via Carboxylic Acid Activation

The carboxylic acid moiety of this compound can be activated to react with primary amines on proteins, peptides, or other molecules. A common method for activation is the use of N-hydroxysuccinimide (NHS) and a carbodiimide, such as N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC).

Experimental Protocol: NHS Ester Activation and Amine Coupling

-

Activation of Carboxylic Acid:

-

Dissolve this compound in an anhydrous organic solvent like DMF or DMSO.

-

Add EDC and NHS to the solution. The reaction is typically most efficient at a pH of 4.5-7.2. Allow the reaction to proceed for 15-30 minutes at room temperature to form the NHS ester.

-

-

Amine Coupling:

-

Add the amine-containing molecule to the activated this compound solution. The reaction with primary amines is most efficient at a pH of 7-8.

-

Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C.

-

-

Quenching and Purification:

-

Quench the reaction by adding an amine-containing buffer, such as Tris or glycine.

-

Purify the conjugate using appropriate chromatographic techniques.

-

The workflow for activating the carboxylic acid and coupling it to an amine is shown below.

Caption: Amide Bond Formation Workflow.

Application in Proteolysis-Targeting Chimeras (PROTACs)

This compound is frequently used as a component of PROTACs. PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. The PEG2 spacer in this compound provides the necessary length and flexibility for the formation of a productive ternary complex between the target protein, the E3 ligase, and the PROTAC.

The general workflow for PROTAC design and action is illustrated in the following diagram.

Caption: PROTAC Design and Mechanism of Action Workflow.

Conclusion

This compound is a highly valuable and versatile tool for researchers in the fields of chemistry, biology, and pharmacology. Its well-defined structure, dual-reactive ends, and hydrophilic spacer make it an ideal choice for a wide range of applications, from creating targeted drug delivery systems and functionalized nanoparticles to developing novel therapeutics like PROTACs. The experimental protocols and conceptual workflows provided in this guide offer a solid foundation for the successful implementation of this compound in your research endeavors.

References

The Versatility of Heterobifunctional PEG Linkers: An In-depth Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Pivotal Role of Linkers in Bioconjugation